molecular formula C23H19N5O2 B10999990 7-(1,3-benzodioxol-5-yl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine

7-(1,3-benzodioxol-5-yl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B10999990
M. Wt: 397.4 g/mol
InChI Key: FFKUGYYLCCPUMF-UHFFFAOYSA-N
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Description

7-(1,3-benzodioxol-5-yl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-benzodioxol-5-yl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and indole intermediates, followed by their coupling with a triazolopyrimidine precursor under specific conditions. Common reagents used in these reactions include palladium catalysts, base, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality and quantity.

Chemical Reactions Analysis

Types of Reactions

7-(1,3-benzodioxol-5-yl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ethanol or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, 7-(1,3-benzodioxol-5-yl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine has shown promise in various assays, including enzyme inhibition and receptor binding studies. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Preliminary studies suggest it may have anticancer, antimicrobial, and anti-inflammatory properties, making it a subject of interest for pharmaceutical research.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-(1,3-benzodioxol-5-yl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades, leading to cellular responses such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzodioxol-5-yl)-2-propanol
  • 1-(1,3-benzodioxol-5-yl)-3-(4-sulfanylphenyl)propanone
  • 1-(1,3-benzodioxol-5-yl)-2-butanamine

Uniqueness

Compared to similar compounds, 7-(1,3-benzodioxol-5-yl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine stands out due to its triazolopyrimidine core, which imparts unique chemical and biological properties. This structural feature allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H19N5O2

Molecular Weight

397.4 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-2-[3-(1H-indol-3-yl)propyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C23H19N5O2/c1-2-6-18-17(5-1)16(13-25-18)4-3-7-22-26-23-24-11-10-19(28(23)27-22)15-8-9-20-21(12-15)30-14-29-20/h1-2,5-6,8-13,25H,3-4,7,14H2

InChI Key

FFKUGYYLCCPUMF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=NC(=NN34)CCCC5=CNC6=CC=CC=C65

Origin of Product

United States

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